molecular formula C11H11N5O B1200523 2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol

2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol

Cat. No.: B1200523
M. Wt: 229.24 g/mol
InChI Key: QBILBVYKWQWDQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include continuous flow reactors and automated systems to handle the complex synthesis steps, ensuring high throughput and quality control .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with enhanced biological activity .

Scientific Research Applications

2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its interactions with DNA and proteins, providing insights into molecular biology.

    Medicine: Investigated as a potential antitumor agent due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, inhibiting the replication and transcription processes. The compound forms hydrogen bonds with specific nucleotides, enhancing its binding affinity and stability within the DNA structure .

Comparison with Similar Compounds

Similar Compounds

    6-Alkylaminopurines: These compounds share a similar purine base structure but differ in their side chains and functional groups.

    Pyrimidine Derivatives: These compounds have a similar ability to interact with DNA but possess a different core structure.

Uniqueness

2-(Pyrido[1,2-E]Purin-4-Yl)Amino-Ethanol is unique due to its specific structure that allows for strong interactions with DNA, making it a promising candidate for antitumor drug development. Its ability to form stable complexes with DNA sets it apart from other similar compounds .

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

2-(purino[9,8-a]pyridin-4-ylamino)ethanol

InChI

InChI=1S/C11H11N5O/c17-6-4-12-10-9-11(14-7-13-10)16-5-2-1-3-8(16)15-9/h1-3,5,7,17H,4,6H2,(H,12,13,14)

InChI Key

QBILBVYKWQWDQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(N=CN=C3N2C=C1)NCCO

Synonyms

2-(pyrido(1,2-e)purin-4-yl)amino-ethanol
2-PPAE

Origin of Product

United States

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